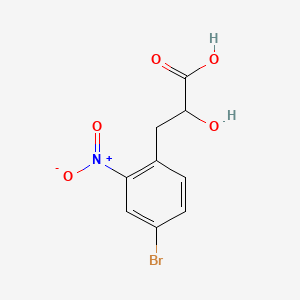
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxypropanoic acid moiety attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-nitrotoluene, which is then subjected to a series of reactions including bromination, nitration, and hydrolysis to yield the desired product . The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and hydroxy group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(4-Bromo-2-nitrophenyl)-2-hydroxypropanoic acid include:
3-Bromo-1-(2-nitrophenyl)propan-1-ol: This compound has a similar structure but lacks the hydroxypropanoic acid moiety.
4-Bromo-2-nitrophenylacetic acid: This compound has a similar aromatic ring structure but differs in the side chain attached to the benzene ring
Eigenschaften
Molekularformel |
C9H8BrNO5 |
|---|---|
Molekulargewicht |
290.07 g/mol |
IUPAC-Name |
3-(4-bromo-2-nitrophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrNO5/c10-6-2-1-5(3-8(12)9(13)14)7(4-6)11(15)16/h1-2,4,8,12H,3H2,(H,13,14) |
InChI-Schlüssel |
YHAQMVVGKPNSDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















